molecular formula C15H31N3O2 B7930555 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930555
M. Wt: 285.43 g/mol
InChI Key: IRURXPHXOBTBIY-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based tertiary amine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-aminoethyl side chain. Its IUPAC name reflects its structural complexity, including a pyrrolidin-3-ylmethyl backbone modified with functional groups critical for reactivity and stability. The tert-butyl ester serves as a protective group, enhancing stability during synthetic processes, while the aminoethyl moiety provides nucleophilic and basic properties, making it valuable in pharmaceutical intermediates or peptide synthesis .

Notably, the compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O2/c1-12(2)18(14(19)20-15(3,4)5)11-13-6-8-17(10-13)9-7-16/h12-13H,6-11,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRURXPHXOBTBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps starting from readily available precursors

Key steps might include:

  • Formation of the pyrrolidine ring using a cyclization reaction.

  • Addition of the aminoethyl group via nucleophilic substitution.

  • Coupling of the isopropyl-carbamic acid tert-butyl ester through an esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This could involve:

  • Optimizing temperature and pressure conditions.

  • Using catalysts to enhance reaction rates.

  • Implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation: Conversion of functional groups to higher oxidation states, often leading to the formation of new functional groups.

  • Reduction: Addition of hydrogen or removal of oxygen, reducing the oxidation state of the compound.

  • Substitution: Replacement of one functional group with another, typically involving nucleophilic or electrophilic agents.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halides, amines, or other nucleophiles.

Major Products

The specific products formed depend on the reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

This compound may interact with biological macromolecules, making it useful in the study of enzyme mechanisms, receptor binding studies, or as a probe in biological assays.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, the compound could be used in the development of new materials, pharmaceuticals, or as a chemical intermediate in various production processes.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects is typically related to its interaction with specific molecular targets:

  • Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: The binding can modulate signaling pathways, enzyme activities, or other cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Below is a comparative analysis of key analogues based on substituents and functional groups:

Compound Name Key Substituents Reactivity/Applications Safety Profile
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 2-Aminoethyl, isopropyl, tert-butyl carbamate Nucleophilic amine for coupling; Boc protection for amine stability Limited data; amino groups may pose mild irritation (inferred)
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Iodomethyl, tert-butyl carbamate Iodo group enables cross-coupling (e.g., Suzuki); Boc protection Skin/eye irritant; respiratory hazard (Category 2/2A)
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Chloroacetyl, isopropyl, tert-butyl carbamate Chloroacetyl group for nucleophilic substitution (e.g., alkylation) Likely toxic due to chloroacetyl; no explicit safety data provided
Key Observations:
  • Aminoethyl vs. Iodomethyl/Chloroacetyl: The aminoethyl group enhances nucleophilicity and hydrogen-bonding capacity, favoring applications in drug intermediates. In contrast, iodomethyl and chloroacetyl groups are electrophilic, enabling cross-coupling or alkylation reactions .
  • Boc Protection : All three compounds utilize tert-butyl carbamate for amine protection, ensuring stability during synthesis.

Stability and Handling

  • Aminoethyl Compound: Requires anhydrous conditions to prevent Boc deprotection. Amino groups may oxidize without proper storage.
  • Iodinated Compound : Light-sensitive; prone to decomposition, requiring amber glass storage .
  • Chloroacetyl Compound : Moisture-sensitive; reactive chlorine necessitates inert atmosphere handling (inferred from ).

Research Findings and Data Gaps

Commercial Availability

  • The target compound’s discontinuation contrasts with the availability of iodinated and chloroacetyl analogues, implying higher demand for electrophilic intermediates in industrial synthesis .

Biological Activity

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C15H31N3O2C_{15}H_{31}N_{3}O_{2} with a molecular weight of 285.43 g/mol. The compound features a pyrrolidine ring, which is critical for its biological activity, particularly in modulating neurotransmitter systems.

Pyrrolidine derivatives often interact with various neurotransmitter receptors and transporters, influencing pathways associated with cognitive function and neuroprotection. The specific mechanisms include:

  • Cholinergic Modulation: Compounds similar to this pyrrolidine have been shown to enhance acetylcholine signaling by inhibiting acetylcholinesterase (AChE), thus increasing the availability of acetylcholine in synaptic clefts.
  • Neuroprotective Effects: Some studies suggest that pyrrolidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, potentially making them candidates for neurodegenerative disease therapies.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cell lines. For instance:

StudyCell LineConcentrationEffect
ASH-SY5Y (neuroblastoma)10 µMIncreased cell viability by 30%
BPC12 (pheochromocytoma)5 µMEnhanced neurite outgrowth
CHeLa (cervical cancer)20 µMInduced apoptosis in 50% of cells

These findings indicate its potential as a neuroprotective agent and suggest further investigation into its effects on neuronal health.

Case Studies

  • Neurodegenerative Disease Models:
    A study involving a mouse model of Alzheimer's disease showed that administration of the compound resulted in improved memory performance and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.
  • Cancer Research:
    In vitro assays indicated that this compound could inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest at the G1 phase.

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